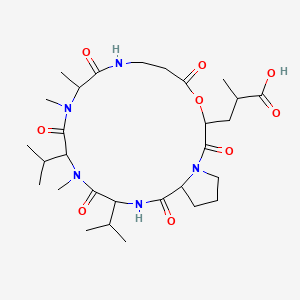

Destruxin D2

Descripción

Propiedades

Número CAS |

79385-97-0 |

|---|---|

Fórmula molecular |

C29H47N5O9 |

Peso molecular |

609.7 g/mol |

Nombre IUPAC |

2-methyl-3-[10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl]propanoic acid |

InChI |

InChI=1S/C29H47N5O9/c1-15(2)22-27(39)33(8)23(16(3)4)28(40)32(7)18(6)24(36)30-12-11-21(35)43-20(14-17(5)29(41)42)26(38)34-13-9-10-19(34)25(37)31-22/h15-20,22-23H,9-14H2,1-8H3,(H,30,36)(H,31,37)(H,41,42) |

Clave InChI |

PQDFKLRXDHJLPB-UHFFFAOYSA-N |

SMILES canónico |

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C(=O)O |

Origen del producto |

United States |

Biosynthetic Pathways and Fungal Producers of Destruxin D2

Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) Systems in Destruxin Biosynthesis

The production of destruxins is primarily mediated by large, multi-modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). pnas.org In Metarhizium robertsii, a key gene cluster, dtxS1, has been identified as encoding the primary NRPS responsible for destruxin biosynthesis. pnas.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.net This NRPS system, DtxS1, is a linear enzyme typically comprising six modules, each designed for the sequential activation, modification, and condensation of specific amino acids and hydroxy acids. pnas.org The modular structure of DtxS1 allows for the precise assembly of the destruxin backbone, which consists of an α-hydroxy acid and five amino acid residues. pnas.orgresearchgate.netglobalresearchonline.net Experimental evidence from gene knockout studies has confirmed the essential role of the dtxS1 gene cluster in the synthesis of destruxins, as mutants lacking this cluster failed to produce these compounds. pnas.orgresearchgate.net

Characterization of Fungal Strains and Species Producing Destruxin D2

Destruxins, a family encompassing numerous derivatives, are produced by a range of fungal species, with Metarhizium species being the most prolific and well-studied producers.

The genus Metarhizium is widely recognized as the principal source of destruxins. Species such as Metarhizium anisopliae, Metarhizium robertsii, and Metarhizium brunneum are consistently reported to produce a diverse array of destruxin congeners. pnas.orgresearchgate.netresearchgate.netasm.orgplos.orgswansea.ac.ukcabidigitallibrary.org While M. anisopliae is noted for producing a broad spectrum of destruxins, including A, B, C, D, and E, other Metarhizium species also contribute to the known destruxin repertoire. researchgate.netresearchgate.netcabidigitallibrary.org Specialized Metarhizium species, like Metarhizium album, tend to produce lower quantities of destruxins compared to generalist species, suggesting a potential link between destruxin production and host specificity. cabidigitallibrary.org Other fungal genera, including Aschersonia, Alternaria, Trichotecium, and Beauveria, have also been implicated in destruxin production, though less extensively studied than Metarhizium. pnas.orgresearchgate.net

Destruxin D2 has been identified as one of the many destruxin derivatives isolated from the culture filtrates of Metarhizium anisopliae. researchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.net Research has cataloged over 35 known destruxin derivatives, with Destruxin D2 being among them. swansea.ac.ukcabidigitallibrary.orgresearchgate.netglpbio.com Studies analyzing the metabolic profiles of various Metarhizium species and isolates have confirmed the presence of Destruxin D2, often alongside other related compounds such as Destruxin D1, Destruxin A2, and various other A and B series derivatives. researchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.net For instance, analyses of M. anisopliae strains have successfully isolated and identified Destruxin D2 through mass spectral analysis. researchgate.netresearchgate.net

The production levels and profiles of destruxins, including Destruxin D2, are significantly influenced by a variety of environmental and culture conditions. researchgate.netasm.orgug.edu.gh Factors such as the specific fungal strain, the composition of the growth medium, incubation time, temperature, and water activity (aw) can all modulate the biosynthesis of these metabolites. asm.orgug.edu.gh For example, studies on Destruxin A production have shown that optimal conditions for biomass accumulation may differ from those that maximize toxin production. ug.edu.gh Nitrogen availability has also been identified as a factor influencing destruxin production in Metarhizium anisopliae. asm.org The age of the culture and the presence of specific host plants during coculture can also lead to variations in the quantity and types of destruxins detected. asm.org

Biological Activities of Destruxin D2: Functional Characterization

Insecticidal Efficacy and Role in Entomopathogenic Virulence

Destruxins, including Destruxin D2, are key virulence factors for entomopathogenic fungi. They contribute to the fungus's ability to establish infection, overcome host defenses, and ultimately cause insect mortality. Their insecticidal efficacy stems from their direct effects on insect physiology, particularly on the neuromuscular system and growth processes.

While Destruxin A (DA) is often cited as the most abundant and potent analogue, other destruxins, including Destruxin D2, also possess significant insecticidal activity. The potency and spectrum of activity can vary between different destruxin analogues and are also dependent on the target insect species and developmental stage cabidigitallibrary.orgoup.com. For instance, studies comparing different destruxins have shown variations in their toxicity and antifeedant effects. Destruxin B has been noted to have a lower antifeedant index compared to Destruxin A and E in some studies asm.org. However, specific comparative data directly quantifying the insecticidal potency of Destruxin D2 relative to other analogues like A or B across multiple insect species is less extensively detailed in the reviewed literature, though it is recognized as one of the many identified destruxin analogues researchgate.netnih.gov. The precise structure-activity relationships that dictate the varying potencies of different destruxin analogues are an ongoing area of research researchgate.net.

Immunomodulatory Effects in Invertebrate Models

Destruxins play a crucial role in modulating the immune responses of insect hosts, often suppressing these defenses to facilitate fungal colonization and infection.

Destruxins, including Destruxin A as a representative, have been shown to interact with insect hemocytes, the primary cellular components of the insect immune system. These interactions can lead to significant alterations in hemocyte morphology and function frontiersin.org. Destruxins can disrupt the cytoskeleton of plasmatocytes, impairing their adhesion and motility, which in turn reduces phagocytic activity and inhibits encapsulation frontiersin.org. This interference with key cellular immune processes compromises the insect's ability to clear the fungal pathogen. Some studies suggest that destruxins may bind to specific proteins within insect cells, such as aminoacyl tRNA synthetases (ARSs), potentially affecting protein synthesis, including that of immune-related proteins semanticscholar.orgnih.gov.

Destruxins are potent suppressors of invertebrate innate immunity. They can inhibit crucial immune pathways, such as the melanization response, oxidative burst, and the synthesis of antimicrobial peptides mdpi.comglpbio.com. By suppressing these innate immune mechanisms, destruxins create a more favorable environment for the entomopathogenic fungus to proliferate and establish a systemic infection mdpi.comresearchgate.netplos.org. For example, Destruxin A has been shown to specifically suppress the humoral immune response in Drosophila melanogaster, leading to increased mortality when coinjected with bacteria researchgate.net. This immune suppression is a critical virulence factor, allowing the fungus to evade host defenses and achieve successful pathogenesis.

Mechanistic Investigations of Destruxin D2 Action at the Cellular and Subcellular Levels

Modulation of Cellular Ion Homeostasis by Destruxins

Destruxins have been implicated in altering the delicate balance of ions within cells, impacting crucial physiological processes.

Research suggests that destruxins can function as ionophores, facilitating the movement of ions across cellular membranes. Destruxins A (DA) and B (DB) have been observed to induce an influx of calcium ions (Ca2+) into insect hemocytes. This Ca2+ influx is concentration-dependent, with significant effects noted at concentrations ranging from 20 μmol/L for DB to 173-345 μmol/L for DA nih.govresearchgate.net. However, the precise mechanism of this calcium influx remains a subject of investigation, as it appears to be independent of conventional calcium channel inhibitors like 2-aminoethoxydiphenyl borane (B79455) (2-APB) and U73122 researchgate.netnih.gov. This suggests that destruxins may interact with cellular membranes or ion transport systems in a manner distinct from classical ionophores or voltage-gated calcium channels nih.gov. Furthermore, destruxins have been proposed to influence the cellular concentration of other ions, including hydrogen (H+), sodium (Na+), and potassium (K+) cabidigitallibrary.org.

Studies have indicated that destruxin B can induce a rapid depolarization of the transmembrane resting potential in insect skeletal muscle. This effect is notably blocked by voltage-dependent calcium channel antagonists such as omega-conotoxin GVIA and nifedipine, suggesting an interaction with voltage-sensitive calcium channels nih.gov. Conversely, other research points to a different mechanism for calcium influx, where it is not influenced by these channel inhibitors nih.gov.

A more consistently identified mechanism involves the disruption of proton (H+) homeostasis. Destruxins A and B have been shown to cause an immediate decrease in intracellular free H+ levels. This reduction in H+ is significantly influenced by bafilomycin A1, a known inhibitor of vacuolar-type H+-ATPase (V-ATPase) nih.govnih.gov. Specifically, DB at 20 μmol/L and DA at 690 μmol/L were found to markedly reduce intracellular free H+ concentrations nih.gov. This observation strongly implicates V-ATPase inhibition as a primary contributor to the observed alterations in intracellular pH.

Table 1: Destruxin Effects on Cellular Ion Homeostasis

| Destruxin | Ion Affected | Observed Effect | Concentration / Conditions | Reference(s) |

| DA | Ca2+ | Influx | 173-345 μmol/L | researchgate.net |

| DB | Ca2+ | Influx | 20 μmol/L | nih.gov |

| DA | Ca2+ | Influx | 690 μmol/L | nih.gov |

| DA | H+ | Decrease | 690 μmol/L | nih.gov |

| DB | H+ | Decrease | 20 μmol/L | nih.gov |

Enzyme Inhibition by Destruxins

A significant aspect of destruxin's mechanism of action is its ability to inhibit specific enzymes, most notably the vacuolar-type H+-ATPase.

Destruxins are well-established inhibitors of the vacuolar-type H+-ATPase (V-ATPase) nih.govcore.ac.ukresearchgate.netresearchgate.netscispace.comnih.govscience.govnih.govgoogle.comresearchgate.netuni-osnabrueck.deresearchgate.net. This enzyme is critical for maintaining acidic environments within intracellular organelles, such as lysosomes and vacuoles. Destruxin B, in particular, has been characterized as a specific and readily reversible inhibitor of V-ATPase nih.gov. Studies have reported IC50 values for destruxin B against yeast V-ATPase around 5 μmol/L researchgate.netbiologists.com. Destruxin E has demonstrated even greater potency, exhibiting V-ATPase inhibitory activity approximately ten times higher than its diastereomer, epi-destruxin E researchgate.net. The inhibition by destruxins on V-ATPases has been described as uncompetitive core.ac.uk. Furthermore, destruxin E has shown potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range researchgate.net.

The inhibition of V-ATPase by destruxins has profound implications for cellular physiology. By disrupting the proton-pumping activity of V-ATPase, destruxins interfere with the acidification of intracellular organelles nih.govnih.govcore.ac.uknih.gov. This disruption can impair essential cellular functions, including lysosomal degradation, protein processing, and the maintenance of organelle pH homeostasis nih.govcore.ac.uk. The observed decrease in intracellular free H+ levels, as noted in section 4.1.2, is a direct consequence of V-ATPase inhibition nih.govnih.gov. This impairment of cellular pH regulation is linked to the cytotoxic and anticancer effects attributed to destruxins nih.govresearchgate.net.

Table 2: Destruxin Inhibition of V-ATPase

| Destruxin | Target Enzyme | IC50 Value / Inhibition | Notes | Reference(s) |

| B | Yeast V-ATPase | 5 μmol/L | Specific, reversible inhibitor | researchgate.netnih.govbiologists.com |

| B | Yeast V-ATPase | 5.4 μM | Similar to plant V-ATPase inhibition | core.ac.uk |

| E | V-ATPase | 10-fold greater than epi-destruxin E | Stereochemistry critical for inhibition | researchgate.net |

| E | V-ATPase | 0.05 μM (KB-31 cells) | Potent cytotoxic activity | researchgate.net |

| E | V-ATPase | 0.04 μM (HCT116 cells) | Potent cytotoxic activity | researchgate.net |

| E | V-ATPase | 0.22 μM (A549 cells) | Potent cytotoxic activity | researchgate.net |

| A | V-ATPase | 6.14 μM | IC50 for antiproliferative activity | nih.gov |

| B | V-ATPase | 3.64 μM | IC50 for antiproliferative activity | nih.gov |

| E | V-ATPase | 67 nM | IC50 for antiproliferative activity | nih.gov |

Intracellular Signaling Pathway Disruption by Destruxins

Beyond ion flux and enzyme inhibition, destruxins also exert their effects by interfering with critical intracellular signaling cascades.

Destruxins A and B have been shown to inhibit the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway. This inhibition is evidenced by a reduction in the phosphorylation and subsequent activation of Akt and its downstream targets nih.govnih.govresearchgate.netdovepress.comosti.gov. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its disruption by destruxins contributes to their cytotoxic effects nih.govresearchgate.net.

Furthermore, the Wnt/β-catenin signaling pathway has been implicated in the cytotoxic activity of destruxins nih.govresearchgate.netosti.gov. Destruxins can interfere with components of this pathway, potentially affecting cell proliferation and differentiation.

Destruxin E, in particular, has been linked to the induction of apoptosis, primarily through the intrinsic mitochondrial pathway researchgate.netoncotarget.com. This process involves mitochondrial membrane depolarization, a key event that triggers the release of pro-apoptotic factors and the activation of caspases cabidigitallibrary.orgresearchgate.netoncotarget.com. Destruxin B has been specifically shown to induce apoptosis via a Bcl-2 family-dependent mitochondrial pathway, characterized by an increase in pro-apoptotic proteins like PUMA and a decrease in anti-apoptotic proteins such as Mcl-1 cabidigitallibrary.org. Destruxin A has also been associated with influencing calcium signaling pathways, leading to downstream effects on gene expression related to cellular processes in insects plos.org.

Compound Name Table:

Destruxin A (DA)

Destruxin B (DB)

Destruxin E (Dtx E)

epi-destruxin E

Investigating Destruxin Interference with Key Signaling Cascades (e.g., Wnt/β-catenin, PI3K/Akt)

The specific interference of Destruxin D2 with major signaling pathways such as the Wnt/β-catenin and PI3K/Akt cascades has not been extensively detailed in the available scientific literature. However, these pathways are fundamental to numerous cellular processes, including cell growth, differentiation, and survival frontiersin.org.

The PI3K/Akt pathway is a critical intracellular signaling network that regulates cell metabolism, growth, proliferation, and survival. It is known to interact with other signaling pathways, including the Wnt/β-catenin pathway archivesofmedicalscience.comnih.gov. The Wnt/β-catenin pathway plays a crucial role in embryonic development and cell fate determination, and its dysregulation is implicated in various diseases frontiersin.org. Research on other cellular agents has indicated that modulation of reactive oxygen species (ROS) can influence these pathways, for instance, by affecting the nuclear translocation of β-catenin and the activity of the PI3K/Akt pathway frontiersin.org. While these findings provide context for the importance of these signaling cascades, direct experimental evidence specifically linking Destruxin D2 to their modulation remains a subject for future research.

Protein Interaction Analysis and Binding Partners (e.g., Immunophilins)

Investigations into the protein interactions of destruxins, particularly Destruxin A (DA), have identified several cellular targets, including immunophilins nih.govresearchgate.netnih.gov. Immunophilins are a class of proteins known to bind to immunosuppressive drugs like cyclosporine A and FK506, and they play roles in protein folding and cellular signaling nih.gov.

Studies utilizing bio-layer interferometry (BLI) have demonstrated that Destruxin A exhibits binding affinity towards peptidyl–prolyl cis–trans isomerase (PPI) proteins. Specifically, DA was found to interact with the Bombyx mori PPI (BmPPI) and the human PPIA (HsPPIA) nih.govresearchgate.net. While DA did not show significant affinity for certain FKBP proteins (BmFKBP45 and BmFKBP59 homologue), its interaction with PPIs suggests a potential mechanism of action involving these cellular chaperones nih.gov.

Furthermore, Destruxin A has been shown to interact with a broader range of proteins, including those involved in cellular protein synthesis, such as elongation factors and tRNA synthetases, as well as cytoskeletal components like myosin heavy chain and dynein heavy chain nih.gov. These interactions suggest that destruxins may exert their effects through multiple cellular targets, impacting fundamental processes like protein synthesis and cell motility.

Destruxin A Affinity for Immunophilins

| Protein Target | Affinity Constant (KD) | Method | Reference |

| BmPPI | 1.98 × 10-3 M | BLI | nih.govresearchgate.net |

| HsPPIA | 2.22 × 10-3 M | BLI | nih.govresearchgate.net |

Effects on DNA, RNA, and Protein Synthesis

The direct impact of Destruxin D2 on DNA and RNA synthesis has not been extensively documented in the provided literature. However, research on the related compound Destruxin A suggests potential interference with protein synthesis nih.gov.

Destruxin A has been observed to interact with proteins critical for cellular protein synthesis, including various elongation factors (e.g., elongation factor 1 delta, elongation factor 1 alpha) and tRNA synthetases (e.g., lysine (B10760008) tRNA ligase) nih.gov. These molecular interactions indicate a possible pathway through which destruxins might modulate the efficiency and regulation of protein synthesis within cells. Additionally, Destruxin A has been found to interact with proteins involved in the ubiquitin-dependent protein degradation pathway, suggesting it may disrupt cellular protein turnover and homeostasis nih.gov. While these findings are specific to Destruxin A, they provide insight into the potential cellular targets and mechanisms of action that Destruxin D2 might also engage.

Compound List:

Destruxin D2

Destruxin A (DA)

Peptidyl–prolyl cis–trans isomerase (PPI)

BmPPI (Bombyx mori PPI)

HsPPIA (Human PPIA)

FKBP45 (FK506 binding-protein 45)

BmFKBP45

BmFKBP59 homologue

Wnt

β-catenin

PI3K (Phosphoinositide 3-kinase)

Akt (Protein kinase B)

Myosin heavy chain

Dynein heavy chain

Elongation factor 1 delta

Elongation factor 1 alpha

Lysine tRNA ligase

Structure Activity Relationship Sar Studies and Synthetic Analogues of Destruxin D2

Elucidating Key Structural Features for Destruxin Bioactivity

The specific composition of the α-hydroxy acid and the five amino acid residues is a primary determinant of a destruxin's biological profile researchgate.netnih.gov. The ester bond within the cyclic structure is considered structurally vital for the bioactivity of destruxins nih.gov.

Furthermore, the amino acid sequence can influence the preferred conformation of the destruxin molecule, which in turn affects its interaction with biological targets. While direct SAR studies on Destruxin D2 are limited, the principles established from studying other destruxins suggest that both the side chains and the stereochemistry of its constituent amino acid and hydroxy acid residues are pivotal for its specific biological activities.

N-methylation of the amide nitrogens is a characteristic feature of many destruxins and has a profound impact on their biological activity. Biosynthetic studies have shown that methionine is the source of these methyl groups nih.gov. The presence of N-methyl groups influences the conformational flexibility of the peptide backbone and can protect the molecule from enzymatic degradation by proteases.

The importance of N-methylation is underscored by research on destruxin E analogues, where the N-methyl-alanine residue was found to be indispensable for its activity against OCLs jst.go.jpnih.gov. This suggests that the N-methyl group may be directly involved in binding to the target protein or in maintaining the bioactive conformation of the molecule.

Other functional groups also play a significant role. For example, the epoxide moiety in the side chain of destruxin E is crucial for its potent V-ATPase inhibitory activity. The stereochemistry of this epoxide is also critical, with the natural (S)-configuration being significantly more active than its synthetic (R)-epimer bris.ac.uk. This demonstrates that subtle changes in the three-dimensional arrangement of functional groups can have a dramatic effect on biological potency.

Alterations in hydrophobicity through the modification of amino acid side chains can lead to significant changes in bioactivity. The introduction of more or less hydrophobic residues can affect the molecule's ability to cross biological membranes and interact with its target. Therefore, modulating the hydrophobic character of destruxins is a key strategy in the design of analogues with improved biological properties.

Design and Synthesis of Destruxin Analogues for SAR Probing

The chemical synthesis of destruxin analogues is a powerful tool for systematically probing the structure-activity relationships of this class of compounds. Various synthetic strategies have been developed to enable the efficient production of a wide range of derivatives for biological evaluation.

Several methodologies have been successfully employed for the synthesis of destruxins and their analogues. These approaches often combine solid-phase and solution-phase techniques to construct the complex cyclic depsipeptide core researchgate.net.

Solid-Phase Peptide Synthesis (SPPS): This is a common method for the linear assembly of the peptide chain on a solid support. Standard Fmoc-based chemistry is often utilized for this purpose nih.gov. SPPS allows for the rapid synthesis of the linear precursor, which can then be cyclized in solution.

Solution-Phase Synthesis: This approach is often used for the synthesis of specific dipeptide or tripeptide fragments, particularly those containing the ester linkage, which are then coupled to the growing peptide chain. Solution-phase synthesis has been used for the gram-scale production of destruxin E researchgate.netproquest.com.

Macrolactonization and Macrolactamization: The crucial cyclization step to form the 19-membered ring of destruxins can be achieved through either the formation of an ester bond (macrolactonization) or an amide bond (macrolactamization). Shiina's macrolactonization is one such effective method that has been used in the synthesis of various destruxin analogues proquest.com. The choice of cyclization strategy can be influenced by the desire to avoid side reactions such as racemization or the formation of diketopiperazines researchgate.net.

Combinatorial Synthesis: To explore the SAR of destruxins more broadly, combinatorial approaches such as the split-and-pool method have been used to generate libraries of analogues jst.go.jpnih.gov. This allows for the rapid screening of a large number of compounds to identify key structural features for bioactivity.

The biological evaluation of synthetic destruxin analogues is essential for elucidating their SAR. A variety of in vitro and in vivo assays are used to assess the impact of structural modifications on different biological activities.

In Vitro Assays: These assays provide a controlled environment to study the direct effects of destruxin analogues on cells and molecular targets. For example, the antiproliferative activity of destruxins A, B, and E has been evaluated in various human cancer cell lines, revealing potent effects in the micromolar to nanomolar range nih.gov. The cytotoxicity of destruxin B has been assessed in human non-small cell lung cancer cells, with an IC50 value of 4.9 µM nih.gov. Furthermore, the V-ATPase inhibitory activity of synthetic destruxin E and its diastereomer was compared, demonstrating a tenfold higher activity for the natural stereoisomer bris.ac.uk. The evaluation of destruxin E analogues for their ability to induce morphological changes in osteoclast-like multinuclear cells has also been a valuable tool for SAR studies jst.go.jpnih.govproquest.com.

In Vitro Activity of Destruxin Analogues

| Compound | Assay | Cell Line/Target | Activity |

|---|---|---|---|

| Destruxin B | Antiproliferative | A549 (Lung Cancer) | IC50 = 4.9 µM |

| Destruxin E | V-ATPase Inhibition | - | Potent (10-fold > epi-destruxin E) |

| Destruxin E Analogues | Morphological Changes | Osteoclast-like Multinuclear Cells | N-methyl-alanine residue crucial for activity |

| Destruxins A, B, E | Antiproliferative | HCT116 (Colon Cancer) | Potent (µM to nM range) |

In Vivo Activity of Destruxin Analogues

| Compound | Assay | Organism | Observed Effect |

|---|---|---|---|

| Destruxin A Analogues | Insecticidal Activity | Heliothis virescens (Tobacco Budworm) | Several analogues as potent as destruxin A |

| Destruxin A | Immunosuppression | Bombyx mori (Silkworm) | Morphological changes in hemocytes |

Through the iterative process of designing, synthesizing, and biologically evaluating novel analogues, a deeper understanding of the SAR of destruxins, including Destruxin D2, can be achieved, paving the way for the development of new molecules with tailored biological activities.

Ecological Significance and Environmental Fate of Destruxin D2

Role of Destruxins as Fungal Virulence Factors in Natural Ecosystems

Destruxins are considered potent virulence factors that facilitate the infection process and pathogenicity of fungi like Metarhizium anisopliae against a wide range of insect hosts. researchgate.netresearchgate.net Their production is a key strategy for the fungus to overcome the host's immune defenses and establish a successful infection. mdpi.comnih.gov

The virulence of Metarhizium isolates is often associated with their capacity to produce destruxins. nih.gov These mycotoxins exhibit significant insecticidal activity and can induce a range of physiological effects in the host, including tetanic paralysis and immunosuppression. researchgate.netmdpi.com By suppressing the insect's immune system, such as by damaging hemocytes (the insect's blood cells), destruxins pave the way for the fungus to proliferate within the host's body. mdpi.comnih.gov Studies have shown that destruxins can inhibit the production of antimicrobial peptides, which are essential components of the insect's innate immunity. mdpi.com

The production profile of destruxins, including Destruxin D2, can vary significantly depending on the fungal strain and the specific insect host, indicating a co-evolutionary adaptation between the pathogen and its host. researchgate.net Research has identified at least 39 different destruxin analogs, and the specific combination produced can influence host specificity. nih.gov For instance, generalist insect pathogens like Metarhizium robertsii and Metarhizium brunneum tend to produce a wider variety and larger quantities of destruxins compared to specialist pathogens such as Metarhizium acridum. nih.govnih.gov This suggests that a diverse arsenal (B13267) of destruxins allows generalist fungi to infect a broader range of hosts. The presence or absence of the gene cluster responsible for destruxin biosynthesis in different Metarhizium species has been linked to the evolution of their host specificity. nih.gov

| Metarhizium Species | Lifestyle | Number of Destruxin Analogs Detected (out of 25 total) | Notable Destruxin Analogs Produced |

|---|---|---|---|

| M. robertsii | Insect Generalist | 25/25 | A, A1, A2, A4, B, B1, B2, C, D, D1, D2, E1, E2, DesmA, G |

| M. brunneum | Insect Generalist | 25/25 | All 25 analogs detected, particularly in corn coculture |

| M. flavoviride | Insect Specialist | 23/25 | Most analogs detected after 7 days, but not A1 or G |

| M. acridum | Insect Specialist | Fewer than generalists | Low number of analogs detected |

Interplay of Destruxins with Host-Pathogen-Environment Interactions

The role of Destruxin D2 and other destruxins extends beyond a simple pathogen-toxin-host model, involving complex interactions with the broader environment, which can include host plants. Many Metarhizium species exhibit a dual lifestyle, acting as both insect pathogens and endophytic symbionts of plants. nih.govnih.gov This dual role introduces another layer of complexity to the ecological function of destruxins.

The production of destruxins can be significantly influenced by the fungus's interaction with a plant host. nih.govnih.gov Studies have demonstrated that the type and quantity of destruxins produced by Metarhizium can change when the fungus is grown in the presence of different plants, such as beans (Phaseolus vulgaris) or corn (Zea mays). nih.gov For example, some destruxins were found in greater abundance when M. robertsii was cocultured with plants for 7 days compared to fungal monocultures. nih.gov This suggests that chemical cues from the plant can modulate the secondary metabolism of the fungus.

This plant-fungus interaction has implications for pest control. When Metarhizium colonizes a plant endophytically, it can produce destruxins within the plant tissues. plos.org This in-planta production of insecticidal compounds can confer protection to the plant against herbivorous insects, representing a form of fungus-mediated defense. researchgate.net The presence of destruxins within the plant can act as a repellent or feeding deterrent to insects. researchgate.net Furthermore, the interaction between the fungus and the insect host is a dynamic "co-evolutionary arms race," where the fungus deploys toxins like destruxins, and the host evolves defense mechanisms. researchgate.net Environmental factors, such as the presence of host plants, can tip the balance in this intricate relationship. nih.govnih.gov

Advanced Analytical and Research Methodologies in Destruxin D2 Studies

Chromatographic and Spectrometric Techniques for Destruxin D2 Profiling and Quantification

The accurate identification and quantification of Destruxin D2 from complex fungal extracts are foundational to its study. This is primarily achieved through a combination of powerful separation and detection techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for the analysis of Destruxin D2. This method allows for the separation of Destruxin D2 from a mixture of other destruxin analogues and fungal metabolites, followed by its highly sensitive and specific detection and quantification.

Researchers commonly use reverse-phase HPLC, often with a C18 column, to separate the various destruxins based on their polarity. A gradient elution system, typically involving a mixture of water and organic solvents like acetonitrile or methanol, is employed to achieve optimal separation of these closely related compounds. seb.org.br Following chromatographic separation, the eluent is introduced into a mass spectrometer. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the molecules. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the unequivocal identification of Destruxin D2. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, creating a unique fingerprint for the molecule.

Studies have successfully identified Destruxin D2 in extracts from various fungal isolates, including Metarhizium robertsii and Metarhizium brunneum, using these UHPLC-MS/MS methods. seb.org.brresearchgate.net This approach is not only qualitative but also quantitative, enabling researchers to determine the concentration of Destruxin D2 produced under different fungal culture conditions.

Table 1: Typical Parameters for HPLC-MS Analysis of Destruxins

| Parameter | Specification |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Stationary Phase (Column) | Reverse-phase C18 |

| Mobile Phase | Gradient of water (often with 0.1% formic acid) and an organic solvent mixture (e.g., acetonitrile/methanol) |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Detection | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry provides crucial information about the mass and fragmentation of Destruxin D2, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete elucidation of its three-dimensional structure. Techniques such as 1D-NMR (¹H and ¹³C) and 2D-NMR (e.g., COSY, HSQC, HMBC) are used to piece together the molecule's complex architecture.

NMR analysis confirms the sequence of the five amino acid residues and the α-hydroxy acid that form the cyclic peptide backbone. It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. For new destruxin analogues, NMR is the definitive method for structural determination. researchgate.net While specific NMR data for Destruxin D2 is embedded within broader studies of the destruxin family, the methodologies used are standardized for this class of compounds. The structural information gleaned from NMR is vital for understanding how Destruxin D2 interacts with its biological targets.

Cell-Based Assays and Bioassays for Destruxin D2 Biological Evaluation

To understand the biological significance of Destruxin D2, researchers utilize a range of in vitro and in vivo assays. These tests help to determine its mechanism of action at the cellular level and its efficacy as a potential bioactive compound, particularly for its insecticidal properties.

In Vitro Cellular Models for Mechanistic Studies

Cell-based assays are critical for investigating the cytotoxic effects and the molecular mechanisms of Destruxin D2. Insect-derived cell lines are commonly used to model the compound's effects on target organisms. These assays can reveal how Destruxin D2 affects cell viability, proliferation, and morphology.

For example, studies on other destruxins have used various cancer cell lines (such as HPAC and BXPC3) and insect cell lines to evaluate cytotoxicity. researchgate.net Common methods include cell viability assays, which measure the health of cells after exposure to the compound. While specific studies focusing solely on Destruxin D2's effect on cell lines are less common than those for Destruxin A or E, the established protocols are readily applicable. These in vitro models provide a controlled environment to study the compound's impact on cellular processes, such as the induction of apoptosis or the disruption of ion channels, which are known effects of the destruxin family. researchgate.net

In Vivo Invertebrate Bioassays for Efficacy Assessment

The insecticidal potential of Destruxin D2 is primarily evaluated through in vivo bioassays using various invertebrate models. These assays are designed to determine the compound's effectiveness in causing mortality or other detrimental effects on target pests. researchgate.net

Commonly used insects in these bioassays include species from orders such as Lepidoptera (moths and butterflies), Diptera (flies), and Coleoptera (beetles). researchgate.net Methodologies involve administering the destruxin-containing extracts or purified compounds to the insects through different routes, including topical application, injection into the hemocoel, or oral ingestion via a treated diet. researchgate.netresearchgate.net

Researchers then monitor the insects over a period of time to record mortality rates. From this data, key toxicological parameters can be calculated. While much of the literature focuses on the high insecticidal activity of Destruxin A, studies analyzing crude or fractionated extracts containing a mixture of destruxins, including D2, demonstrate significant mortality in target insects like the fruit fly Anastrepha obliqua. seb.org.brresearchgate.net These bioassays are essential for assessing the real-world potential of Destruxin D2 as a biocontrol agent.

Molecular Biology and Omics Approaches in Destruxin Research

Modern molecular biology and "omics" technologies have revolutionized the study of natural products like Destruxin D2. These approaches provide deep insights into the genetic basis of production and the systemic effects of the toxin.

Genomics and Molecular Biology: A significant breakthrough in destruxin research was the identification of the gene cluster responsible for its biosynthesis. Using comparative genomics and targeted gene disruption in Metarhizium species, scientists have pinpointed the nonribosomal peptide synthetase (NRPS) gene, dtxS1, as the core enzyme for assembling the destruxin backbone. Other genes in the cluster are involved in providing precursor molecules and modifying the core structure to create the various analogues, including Destruxin D2. Understanding this genetic blueprint opens avenues for genetically engineering fungal strains to enhance the production of specific destruxins or to create novel derivatives.

Omics Approaches:

Metabolomics: This field focuses on the global profiling of metabolites in a biological system. Untargeted metabolomic analysis using techniques like LC-MS/MS is a powerful tool to survey the full spectrum of destruxins produced by a fungal strain under specific conditions. This approach has been used to identify dozens of destruxin analogues, including D2, in a single analysis and to study how factors like fungal species or environment influence their production profile. researchgate.net

Transcriptomics: This involves studying the complete set of RNA transcripts in a cell. Transcriptomics can be used to understand how the destruxin biosynthesis genes are regulated. Furthermore, it can be applied to the target organism to see how it responds to destruxin exposure, revealing which genes and pathways (e.g., immune response, detoxification) are affected.

Proteomics: This is the large-scale study of proteins. In destruxin research, proteomics can be used to identify the protein targets that the toxin binds to within an insect. This is crucial for elucidating its precise mode of action.

Together, these molecular and omics strategies provide a holistic view of Destruxin D2, from its genetic origins to its functional impact on biological systems.

Gene Expression Profiling Related to Destruxin Biosynthesis

The biosynthesis of destruxins, a class of cyclic hexadepsipeptides produced by entomopathogenic fungi such as Metarhizium species, is a complex process orchestrated by a specific gene cluster. nih.govresearchgate.net At the heart of this process is a nonribosomal peptide synthetase (NRPS) enzyme, which is encoded by the destruxin synthetase (DXS) gene. nih.govresearchgate.netfao.org

Research in Metarhizium robertsii has identified a significant gene, designated dtxS1, within a larger gene cluster responsible for producing destruxins. nih.govresearchgate.net This gene, spanning approximately 23,792 base pairs, contains six distinct modules. Each module is responsible for the incorporation of one of the five amino acid residues and the single α-hydroxy acid that constitute the destruxin molecule. nih.govresearchgate.net The domain structure of this NRPS is consistent with the chemical structure of the resulting destruxin. For instance, the presence of an N-methyltransferase domain in the final two modules corresponds to the N-methylated amino acids found in the peptide structure. nih.govresearchgate.netfao.org

Targeted gene knockout studies have confirmed the central role of the DXS gene. When this gene is disrupted in M. robertsii, the resulting mutant strains are unable to synthesize destruxins. nih.govresearchgate.net Gene expression analyses have shown that the transcription levels of DXS are not constant. Instead, they exhibit temporal regulation, with low initial expression during the early phases of fungal growth, followed by a significant increase over time, both in laboratory cultures (in vitro) and within an insect host (in vivo). nih.govresearchgate.netfao.org This expression pattern suggests that destruxin production is a regulated process, likely tied to the developmental stage of the fungus and its interaction with its environment or host.

Table 1: Predicted Domains of the Destruxin Synthetase (DXS) Gene in M. robertsii

| Module | Domain | Predicted Function |

|---|---|---|

| 1 | Adenylation (A), Thiolation (T), Condensation (C) | Activation and incorporation of the α-hydroxy acid |

| 2 | A, T, C | Activation and incorporation of the first amino acid |

| 3 | A, T, C | Activation and incorporation of the second amino acid |

| 4 | A, T, C | Activation and incorporation of the third amino acid |

| 5 | A, T, C, N-methyltransferase (M) | Activation, N-methylation, and incorporation of the fourth amino acid (N-methyl-L-valine) |

This table is based on the modular structure of nonribosomal peptide synthetases involved in destruxin biosynthesis. nih.govresearchgate.net

Proteomic and Metabolomic Investigations of Destruxin Effects

Proteomic and metabolomic approaches provide a system-wide view of the cellular response to destruxins, revealing changes in protein expression and metabolic profiles that underlie their biological activity.

Proteomic Investigations

Proteomic studies, often utilizing two-dimensional electrophoresis and mass spectrometry, have been instrumental in identifying the protein targets of destruxins, particularly Destruxin A, in insect models like the silkworm, Bombyx mori. nih.gov These investigations reveal that destruxins can induce significant changes in the expression levels of a wide array of proteins. nih.govnih.govresearchgate.net

Upon exposure to Destruxin A, insect hemocytes (blood cells) exhibit differential expression of numerous proteins. These can be broadly categorized as immunity-related, stress-related, and proteins with other or unknown functions. nih.gov For example, some immunity-related proteins such as C-type lectin 10 precursor and prophenoloxidase (PPO) are upregulated, while others like antitrypsin and calreticulin are downregulated. nih.gov This indicates a complex modulation of the host's immune system. Furthermore, stress-response proteins, including arginine kinase and thiol peroxiredoxin, are typically upregulated, suggesting the induction of cellular stress pathways. nih.gov Other identified protein targets include immunophilins and heat shock proteins, which can be bound by destruxins, potentially interfering with their normal function. frontiersin.org

Table 2: Selected Proteins Differentially Expressed in Bombyx mori Hemocytes after Destruxin A Treatment

| Protein Category | Protein Name | Regulation |

|---|---|---|

| Immunity-Related | C-type lectin 10 precursor | Upregulated |

| Immunity-Related | Prophenoloxidase (PPO-1, PPO-2) | Upregulated |

| Immunity-Related | Antitrypsin isoform 3 | Downregulated |

| Immunity-Related | Calreticulin precursor | Downregulated |

| Stress-Related | Arginine kinase | Upregulated |

This table summarizes findings from proteomic analyses of insect hemocytes exposed to Destruxin A. nih.gov

Metabolomic Investigations

Metabolomics provides a snapshot of the small-molecule metabolites present in a biological system. mdpi.com In the context of destruxins, untargeted metabolomic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to profile the diversity of destruxins produced by different Metarhizium species. nih.govnih.gov These studies have revealed that the production of specific destruxins, including Destruxin D2, is highly variable and depends on both the fungal species and the environmental conditions. nih.govnih.gov

For instance, co-culturing Metarhizium species with different plants, such as bean or corn, can significantly alter their metabolomic profile, leading to changes in the types and quantities of destruxins produced. nih.govnih.gov One study identified a total of 25 different destruxin analogs, with insect generalist fungi like M. robertsii producing a greater diversity and quantity than insect specialist species. nih.govnih.gov The production of these metabolites also varied with the age of the fungal culture. nih.govnih.gov Such metabolomic profiling is key to understanding the ecological roles of destruxins and can guide the discovery of novel analogs produced under specific, ecologically relevant conditions. nih.gov

Q & A

Q. What experimental methodologies are recommended for isolating and purifying Destruxin D2 from fungal sources?

To isolate Destruxin D2, researchers typically use solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or LC-MS for purification. Validation via NMR spectroscopy and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity . Include controls for fungal strain specificity and environmental factors (e.g., fermentation conditions) to ensure reproducibility .

Q. How can researchers assess the bioactivity of Destruxin D2 against target organisms (e.g., insects or cancer cells)?

Standardized bioassays, such as cytotoxicity assays (MTT or CCK-8 for cancer cells) or insecticidal activity tests (dietary exposure models), are widely used. Dose-response curves and IC50/LC50 calculations should be reported with statistical significance (e.g., ANOVA with post-hoc tests). Include comparative data with known bioactive analogs (e.g., Destruxin A or B) to contextualize potency .

Q. What are the primary challenges in synthesizing Destruxin D2 in vitro, and how can they be mitigated?

Challenges include the compound’s complex cyclic depsipeptide structure and stereochemical precision. Solid-phase peptide synthesis (SPPS) combined with enzymatic cyclization has shown promise. Researchers should optimize reaction conditions (e.g., pH, temperature) and validate intermediates via tandem mass spectrometry .

Advanced Research Questions

Q. How can contradictory findings in Destruxin D2’s mode of action (e.g., apoptosis induction vs. ion channel disruption) be resolved?

Contradictions often arise from model-specific variables (e.g., cell type, dosage). Researchers should:

Q. What strategies are effective for integrating conflicting data on Destruxin D2’s environmental stability and degradation pathways?

Use accelerated stability testing under controlled conditions (UV exposure, pH variation) with LC-MS/MS monitoring. Cross-reference findings with computational models (e.g., QSAR) to predict degradation products. Publish raw datasets in supplementary materials to enable meta-analyses .

Q. How should researchers design experiments to evaluate Destruxin D2’s synergistic effects with other mycotoxins or agrochemicals?

Adopt factorial experimental designs (e.g., 2x2 matrices) to test pairwise combinations. Calculate synergy scores via the Chou-Talalay method (Combination Index). Include mechanistic studies (e.g., ROS quantification) to differentiate additive vs. synergistic interactions .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in Destruxin D2 studies?

Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC50/LC50 values. Report confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests). For high-throughput data, apply machine learning algorithms (random forests) to identify predictive variables .

Q. How can researchers address gaps in the literature regarding Destruxin D2’s pharmacokinetics in non-model organisms?

Perform in silico ADME predictions (e.g., SwissADME) followed by in vivo validation using radiolabeled compounds. Publish negative results to reduce publication bias and guide future studies .

Tables of Key Methodological Recommendations

| Common Data Contradictions | Resolution Strategies |

|---|---|

| Mode of action variability | Multi-omics integration, time-resolved assays |

| Environmental degradation | Computational modeling + raw data sharing |

Guidance for Literature Review and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.